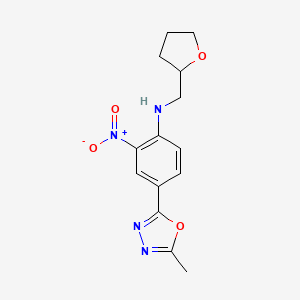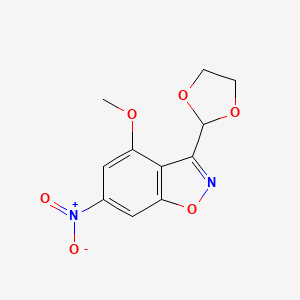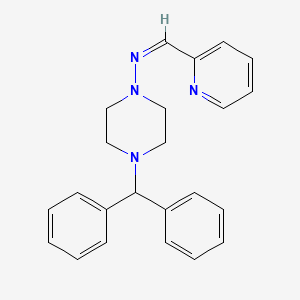![molecular formula C25H27N3O2 B5917079 N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917079.png)
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine, also known as BM-13177, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BM-13177 is a piperazine derivative that has been synthesized through a series of chemical reactions.
作用機序
The exact mechanism of action of N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine is not fully understood. However, it is believed to act as a dopamine receptor antagonist, blocking the binding of dopamine to its receptors and thereby reducing the activity of the dopamine system. This compound has also been shown to modulate the serotonin system, although the exact mechanism of this modulation is not yet clear.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the activity of the dopamine system, leading to a decrease in dopamine release and a reduction in the activity of dopaminergic neurons. This compound has also been found to modulate the serotonin system, leading to an increase in serotonin release and a reduction in the activity of serotonergic neurons.
実験室実験の利点と制限
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of pharmacological activities. However, there are also several limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
将来の方向性
There are several potential future directions for research on N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine. One possible direction is to further investigate its potential as a dopamine receptor antagonist and as a modulator of the serotonin system. Another possible direction is to explore its potential as a treatment for various neurological and psychiatric disorders, such as schizophrenia and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
合成法
The synthesis of N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine involves a series of chemical reactions, starting with the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with 4-phenyl-1,2,3,6-tetrahydropyridine to form the corresponding imine. This imine is then reduced using sodium borohydride to form the corresponding amine, which is further reacted with piperazine to form this compound.
科学的研究の応用
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. This compound has also been investigated for its potential use as a dopamine receptor antagonist and as a modulator of the serotonin system.
特性
IUPAC Name |
(Z)-1-(4-methoxy-3-phenylmethoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-29-24-13-12-22(18-25(24)30-20-21-8-4-2-5-9-21)19-26-28-16-14-27(15-17-28)23-10-6-3-7-11-23/h2-13,18-19H,14-17,20H2,1H3/b26-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPSQKZFSHNIKL-XHPQRKPJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917006.png)
![2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5917016.png)
![9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)


![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
![4-methyl-N'-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B5917048.png)
![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917055.png)
![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917061.png)

![2-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5917073.png)
![ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate](/img/structure/B5917075.png)